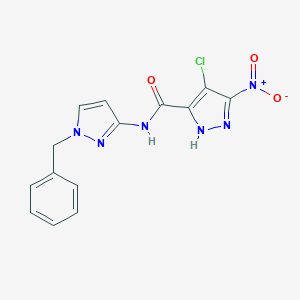
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide, also known as BPN or BPN-14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of several neurological disorders. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
Wirkmechanismus
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 selectively inhibits PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound-14770 increases cAMP levels, which in turn activates downstream signaling pathways that are important for synaptic plasticity and cognitive function. This compound-14770 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound-14770 has been shown to increase cAMP levels in the brain and enhance synaptic plasticity, which is important for learning and memory. This compound-14770 also has anti-inflammatory effects, which may be beneficial in neurological disorders associated with neuroinflammation. This compound-14770 has been shown to have a good safety profile in preclinical studies, with no observed toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying cAMP signaling pathways and their role in neurological disorders. However, the selectivity of this compound-14770 for PDE4D may limit its use in studying other PDE isoforms or cAMP signaling pathways that are not regulated by PDE4D.
Zukünftige Richtungen
Future research on N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 will focus on its potential as a therapeutic agent for neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound-14770 in patients with Fragile X syndrome and Rett syndrome. Other potential future directions for this compound-14770 include studying its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, and exploring its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of this compound-14770 on cAMP signaling pathways and its potential for drug interactions.
Synthesemethoden
The synthesis of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with benzylhydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 1-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea in the presence of N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been extensively studied in preclinical models of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, Rett syndrome, and schizophrenia. In these studies, this compound-14770 has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. This compound-14770 has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Eigenschaften
Molekularformel |
C14H11ClN6O3 |
|---|---|
Molekulargewicht |
346.73 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22) |
InChI-Schlüssel |
JMTYOGKXLZBBGH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)


![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)

![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
